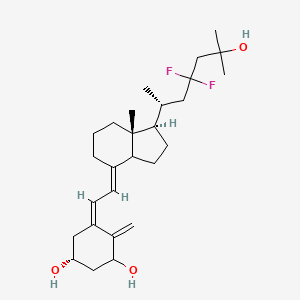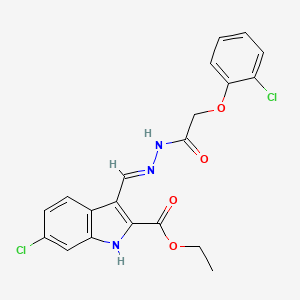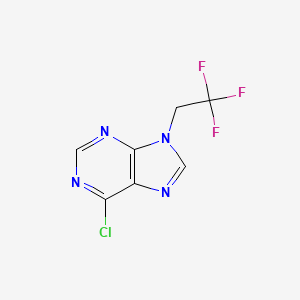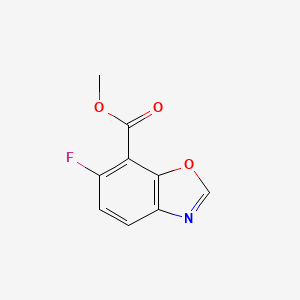
(2S)-3,3-Difluoro-2-methyl-azetidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-3,3-Difluoro-2-methyl-azetidine typically involves the introduction of fluorine atoms into the azetidine ring. One common method is the fluorination of a suitable azetidine precursor using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction conditions often require low temperatures and anhydrous solvents to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. These processes often utilize automated systems to control reaction parameters precisely, such as temperature, pressure, and reagent flow rates.
化学反応の分析
Types of Reactions
(2S)-3,3-Difluoro-2-methyl-azetidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of difluoro-ketones or carboxylic acids.
Reduction: Formation of difluoro-alkanes.
Substitution: Formation of various substituted azetidines depending on the nucleophile used.
科学的研究の応用
Chemistry
In chemistry, (2S)-3,3-Difluoro-2-methyl-azetidine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioisostere
Medicine
In medicinal chemistry, this compound is explored for its potential as a therapeutic agent. Its fluorinated structure can enhance the pharmacokinetic properties of drugs, making them more effective and longer-lasting.
Industry
In the industrial sector, this compound is used in the development of advanced materials. Fluorinated azetidines can be incorporated into polymers to improve their thermal stability and resistance to chemical degradation.
作用機序
The mechanism of action of (2S)-3,3-Difluoro-2-methyl-azetidine involves its interaction with specific molecular targets. The fluorine atoms can form strong hydrogen bonds with biological molecules, enhancing the compound’s binding affinity. Additionally, the azetidine ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
類似化合物との比較
Similar Compounds
(2S)-3,3-Difluoro-2-methyl-pyrrolidine: A five-membered ring analog with similar fluorination.
(2S)-3,3-Difluoro-2-methyl-piperidine: A six-membered ring analog with similar fluorination.
(2S)-3,3-Difluoro-2-methyl-aziridine: A three-membered ring analog with similar fluorination.
Uniqueness
(2S)-3,3-Difluoro-2-methyl-azetidine is unique due to its four-membered ring structure, which imparts distinct chemical and biological properties. The strain in the azetidine ring can lead to higher reactivity compared to its five- and six-membered analogs. Additionally, the specific positioning of the fluorine atoms can enhance its interaction with biological targets, making it a valuable compound in drug discovery and materials science.
特性
分子式 |
C4H7F2N |
|---|---|
分子量 |
107.10 g/mol |
IUPAC名 |
(2S)-3,3-difluoro-2-methylazetidine |
InChI |
InChI=1S/C4H7F2N/c1-3-4(5,6)2-7-3/h3,7H,2H2,1H3/t3-/m0/s1 |
InChIキー |
KKGBXWWINMKIKP-VKHMYHEASA-N |
異性体SMILES |
C[C@H]1C(CN1)(F)F |
正規SMILES |
CC1C(CN1)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 2-{[2-(ethoxycarbonyl)-4,4,4-trifluoro-3-oxobut-1-enyl]amino}thiophene-3-carboxylate](/img/structure/B12852016.png)
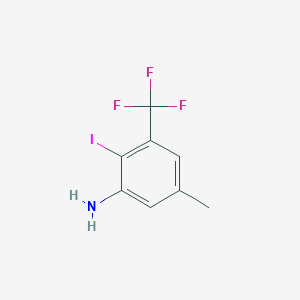

![1-(4-methoxybenzyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B12852033.png)
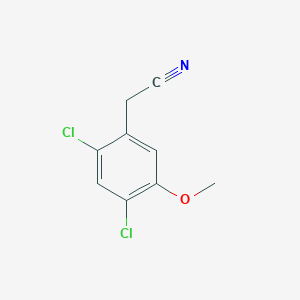

![Ethyl 1-(aminomethyl)spiro[2.5]octane-6-carboxylate](/img/structure/B12852041.png)

